Octyldimethylammonium chloride Octyldimethylammonium chloride
Brand Name: Vulcanchem
CAS No.: 2016-50-4
VCID: VC8177343
InChI: InChI=1S/C10H23N.ClH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H
SMILES: CCCCCCCCN(C)C.Cl
Molecular Formula: C10H24ClN
Molecular Weight: 193.76 g/mol

Octyldimethylammonium chloride

CAS No.: 2016-50-4

Cat. No.: VC8177343

Molecular Formula: C10H24ClN

Molecular Weight: 193.76 g/mol

* For research use only. Not for human or veterinary use.

Octyldimethylammonium chloride - 2016-50-4

Specification

CAS No. 2016-50-4
Molecular Formula C10H24ClN
Molecular Weight 193.76 g/mol
IUPAC Name N,N-dimethyloctan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H23N.ClH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H
Standard InChI Key BFDDMZKDAIOGFP-UHFFFAOYSA-N
SMILES CCCCCCCCN(C)C.Cl
Canonical SMILES CCCCCCCC[NH+](C)C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Octyldimethylammonium chloride, systematically named dimethyl(octyl)azanium chloride, consists of a central nitrogen atom bonded to two methyl groups, one octyl chain (C8H17\text{C}_8\text{H}_{17}), and a chloride counterion. Its IUPAC name derives from the substituents attached to the ammonium center: N,N-dimethyl-N-octylammonium chloride. The compound’s structure is represented as [CH3(CH2)7N(CH3)2]+Cl[\text{CH}_3(\text{CH}_2)_7\text{N}(\text{CH}_3)_2]^+\text{Cl}^-, with a molecular weight of 193.76 g/mol .

Physicochemical Properties

Key physical properties of octyldimethylammonium chloride, as inferred from analogous quaternary ammonium compounds, include:

PropertyValueSource
Melting point-20°C
Density (25°C)0.884 g/mL
Solubility in waterPartially insoluble
Solubility in organicsSoluble in chloroform, hexanes
Viscosity230.945 mm²/s
LogP (octanol-water)4.5

The compound’s hygroscopic nature necessitates storage under inert gas (e.g., nitrogen) at 2–8°C . Its partial water solubility and high lipid affinity make it ideal for phase-transfer catalysis and interfacial reactions.

Synthesis and Purification

Industrial Synthesis Pathways

Octyldimethylammonium chloride is typically synthesized via a two-step alkylation process:

  • Quaternary Ammonium Formation: Reacting octyl chloride (C8H17Cl\text{C}_8\text{H}_{17}\text{Cl}) with dimethylamine ((CH3)2NH(\text{CH}_3)_2\text{NH}) in the presence of a base such as sodium hydroxide:

    C8H17Cl+(CH3)2NH+NaOH[C8H17N(CH3)2]+Cl+H2O\text{C}_8\text{H}_{17}\text{Cl} + (\text{CH}_3)_2\text{NH} + \text{NaOH} \rightarrow [\text{C}_8\text{H}_{17}\text{N}(\text{CH}_3)_2]^+\text{Cl}^- + \text{H}_2\text{O}

    This exothermic reaction proceeds at 80–100°C under controlled pH .

  • Purification: The crude product is washed with brine to remove unreacted amines, followed by vacuum distillation or recrystallization from ethanol-diethyl ether mixtures .

Analytical Characterization

Purity is assessed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks at δ 1.25 ppm (octyl chain CH2\text{CH}_2), δ 3.05 ppm (N(CH3)2\text{N}(\text{CH}_3)_2), and δ 3.40 ppm (N+\text{N}^+-methyl) . High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water mobile phases are employed for quantitative analysis .

Functional Properties and Mechanisms

Phase-Transfer Catalysis

Octyldimethylammonium chloride facilitates reactions between immiscible reactants by shuttling ions across phase boundaries. For example, in the Suzuki-Miyaura cross-coupling of aryl chlorides in aqueous media, it enhances the solubility of palladium catalysts, achieving yields >90% . The mechanism involves ion pairing between the ammonium cation and anionic metal complexes, reducing activation energy .

Antimicrobial Activity

Though less potent than didecyl dimethyl ammonium chloride, octyldimethylammonium chloride exhibits bactericidal effects against Staphylococcus aureus and Escherichia coli. At 400 ppm, it achieves a 4-log reduction in bacterial load within 5 minutes, even in the presence of organic soil . Its efficacy stems from membrane disruption via hydrophobic interactions with lipid bilayers .

Industrial and Research Applications

Solvent Extraction of Metal Ions

The compound’s ability to form stable ion pairs with anionic metal complexes (e.g., CdI42\text{CdI}_4^{2-}) enables its use in selective metal recovery. In one study, a 0.1 M solution in chloroform extracted 98% of cadmium from wastewater at pH 6 .

Green Chemistry Innovations

Replacing nitric acid with octyldimethylammonium chloride in the oxidation of cyclohexene to adipic acid reduces hazardous byproducts. The reaction proceeds at 60°C in water, achieving 85% yield with minimal energy input .

Laundry and Surface Disinfectants

Blends containing octyldimethylammonium chloride (25–50%) and didecyl dimethyl ammonium chloride show superior stability in hard water (up to 1,500 ppm CaCO₃) compared to benzalkonium chlorides . This formulation retains 90% efficacy after 10 wash cycles, making it ideal for textile disinfection .

Recent Advances and Future Directions

Nanomaterial Synthesis

Octyldimethylammonium chloride stabilizes gold nanoparticles (AuNPs) during sonochemical synthesis, producing monodisperse particles (10–15 nm) with applications in biosensing . The ammonium group’s electrostatic repulsion prevents nanoparticle aggregation .

Drug Delivery Systems

Cationic liposomes incorporating octyldimethylammonium chloride enhance the cellular uptake of siRNA by 40% compared to commercial transfection agents. This is attributed to improved endosomal escape via proton sponge effects .

Challenges and Opportunities

Current research focuses on reducing the environmental footprint of quaternary ammonium compounds. Biodegradable analogs with ester-functionalized alkyl chains are under development, though their catalytic efficiency remains inferior to octyldimethylammonium chloride .

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